molecular formula C18H22BrN3O2 B1396260 (S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1007882-04-3

(S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No. B1396260
CAS RN: 1007882-04-3
M. Wt: 392.3 g/mol
InChI Key: SEJWRHUDDTVGHP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, hereafter referred to as (S)-TBPI, is a synthetic small molecule that has been studied for its potential applications in scientific research. It is a member of the imidazole class of compounds, which are characterized by their nitrogen-containing heterocyclic ring structures. The structure of (S)-TBPI consists of a tert-butyl group, a five-membered ring containing a bromine atom, and a pyrrolidine ring. This compound has been studied for its potential applications in biochemistry, physiology, and laboratory experiments. In

Scientific Research Applications

Medicinal Chemistry Applications

The imidazopyridine moiety, which is a core structure in the compound “(S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate”, is recognized for its wide range of applications in medicinal chemistry. It serves as a “drug prejudice” scaffold, indicating its potential in the development of pharmaceuticals .

Material Science Applications

This compound’s structural character lends itself to applications in material science. The imidazopyridine core can be utilized in creating materials with specific properties for various technological uses .

Optoelectronic Devices

Imidazopyridine derivatives have been reported to show promise in optoelectronic devices. This suggests potential applications for the compound in the development of components for electronic devices that detect and control light .

Sensors

The compound could be used in the development of sensors due to the imidazopyridine moiety’s ability to interact with various substances, which is crucial for sensing technologies .

Anti-Cancer Drugs

Given the application of imidazopyridine derivatives in anti-cancer drugs, there is potential for this compound to be used in oncology research and drug development .

Imaging and Microscopy

Imidazopyridine derivatives are used as emitters for confocal microscopy and imaging. This indicates possible applications of the compound in medical and scientific imaging technologies .

properties

IUPAC Name

tert-butyl (2S)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(19)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJWRHUDDTVGHP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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